molecular formula C18H24Cl2N2O2S B1402461 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride CAS No. 1361111-82-1

4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

Cat. No.: B1402461
CAS No.: 1361111-82-1
M. Wt: 403.4 g/mol
InChI Key: LLPRRJUOOWRVGL-UHFFFAOYSA-N
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Description

4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride is a useful research compound. Its molecular formula is C18H24Cl2N2O2S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Biological Activity

4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride, with the CAS number 1361111-82-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{19}H_{22}ClN_{3}O_{2}S
  • Molecular Weight : 403.4 g/mol
  • Structure : The compound features a thiazole ring, an azepane moiety, and a chlorophenoxy group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. AChE inhibitors increase acetylcholine levels in the brain, enhancing cognitive functions .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, leading to downstream signaling effects such as increased intracellular calcium ions .

Biological Activity Data

Research has demonstrated the following biological activities associated with this compound:

Activity IC50 Value (µM) Reference
AChE Inhibition2.7
Antimicrobial EffectsVaries
Binding Affinity to BSAHigh

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the AChE inhibitory activity of various thiazole derivatives, including those similar to our compound. The most potent derivative exhibited an IC50 of 2.7 µM, indicating strong potential for cognitive enhancement applications .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions between this compound and AChE. These studies suggest that the thiazole and azepane moieties play critical roles in binding affinity and specificity .
  • Antimicrobial Activity : Preliminary tests indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. The exact mechanism remains under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways .

Properties

IUPAC Name

4-[5-[2-(4-chlorophenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S.ClH/c1-13-16(7-12-23-15-5-3-14(19)4-6-15)24-17(21-13)18(22)8-2-10-20-11-9-18;/h3-6,20,22H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPRRJUOOWRVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 2
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 3
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 4
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 5
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 6
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

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